molecular formula C19H19N3O3 B14919047 3-(4-nitrophenyl)-2-pentylquinazolin-4(3H)-one

3-(4-nitrophenyl)-2-pentylquinazolin-4(3H)-one

Cat. No.: B14919047
M. Wt: 337.4 g/mol
InChI Key: KPRNXPNHVKZEAG-UHFFFAOYSA-N
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Description

3-(4-NITROPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a quinazolinone core substituted with a 4-nitrophenyl group at the 3-position and a pentyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-NITROPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to cyclization to form the quinazolinone ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Types of Reactions:

    Oxidation: The nitro group in 3-(4-NITROPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Major Products Formed:

    Reduction: 3-(4-Aminophenyl)-2-pentyl-4(3H)-quinazolinone.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-NITROPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The quinazolinone core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-(4-Nitrophenyl)-2-methyl-4(3H)-quinazolinone
  • 3-(4-Nitrophenyl)-2-ethyl-4(3H)-quinazolinone
  • 3-(4-Nitrophenyl)-2-butyl-4(3H)-quinazolinone

Comparison: Compared to its analogs, 3-(4-NITROPHENYL)-2-PENTYL-4(3H)-QUINAZOLINONE exhibits unique properties due to the presence of the pentyl group. This longer alkyl chain can influence the compound’s lipophilicity, membrane permeability, and overall biological activity. The nitro group provides a site for further chemical modifications, allowing for the synthesis of a wide range of derivatives with diverse properties.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

3-(4-nitrophenyl)-2-pentylquinazolin-4-one

InChI

InChI=1S/C19H19N3O3/c1-2-3-4-9-18-20-17-8-6-5-7-16(17)19(23)21(18)14-10-12-15(13-11-14)22(24)25/h5-8,10-13H,2-4,9H2,1H3

InChI Key

KPRNXPNHVKZEAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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